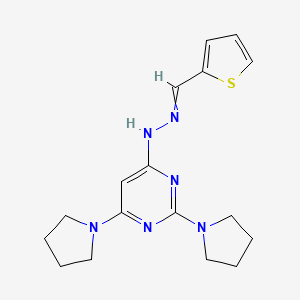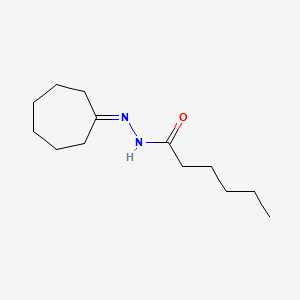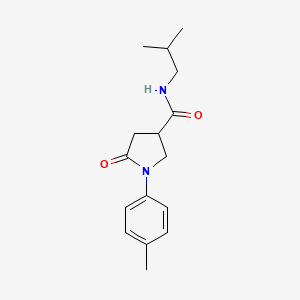
2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the production of reactive oxygen species (ROS) and reduces the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of lipid peroxidation and increase the levels of antioxidants in the body. It also reduces the expression of pro-inflammatory cytokines and inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone in lab experiments is its potent antitumor activity against various cancer cell lines. It also exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone. One direction is to study its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its effects. Additionally, there is a need for further research on the synthesis and purification methods of this compound to improve its yield and purity.
Méthodes De Synthèse
2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone can be synthesized using various methods. One of the most common methods is the reaction between 2-thiophenecarboxaldehyde and 2,6-di-1-pyrrolidinyl-4-pyrimidinylhydrazine in the presence of a suitable catalyst. The product obtained is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
Applications De Recherche Scientifique
2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone has been extensively studied for its scientific research applications. It has been found to exhibit potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory, antioxidant, and antimicrobial properties.
Propriétés
IUPAC Name |
2,6-dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6S/c1-2-8-22(7-1)16-12-15(21-18-13-14-6-5-11-24-14)19-17(20-16)23-9-3-4-10-23/h5-6,11-13H,1-4,7-10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTNQJBEXZYALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)NN=CC3=CC=CS3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4957534.png)


![1-(3-cyclopentylpropyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4957551.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)
![ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4957597.png)

![N-[2-(4-fluorophenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4957605.png)
![1,2-dichloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4957610.png)

![methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate](/img/structure/B4957623.png)